1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol
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Overview
Description
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol typically involves the bromination of 4-methylacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom at the meta position relative to the methyl group on the phenyl ring. The subsequent Grignard reaction involves the addition of a methylmagnesium bromide reagent to the carbonyl group of the brominated acetophenone, resulting in the formation of the tertiary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-one.
Reduction: Formation of 1-(4-Methylphenyl)-2-methylpropan-2-ol.
Substitution: Formation of 1-(3-Amino-4-methylphenyl)-2-methylpropan-2-ol or 1-(3-Mercapto-4-methylphenyl)-2-methylpropan-2-ol.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine atom and the tertiary alcohol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-methylphenylsulfonyl)morpholine
- 3-Bromo-4-methylacetophenone
Uniqueness
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol is unique due to the presence of both a bromine atom and a tertiary alcohol group on the same phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3 |
InChI Key |
KZKOJFMSZSKIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)(C)O)Br |
Origin of Product |
United States |
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